molecular formula C10H16N2O B1488191 (1-cyclohexyl-1H-pyrazol-4-yl)methanol CAS No. 861135-99-1

(1-cyclohexyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1488191
CAS No.: 861135-99-1
M. Wt: 180.25 g/mol
InChI Key: IBLLNQHWRBVLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclohexyl-1H-pyrazol-4-yl)methanol is a pyrazole-derived compound featuring a cyclohexyl substituent at the 1-position of the pyrazole ring and a hydroxymethyl group (-CH₂OH) at the 4-position. This structure combines a rigid cyclohexyl group with a polar alcohol moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(1-cyclohexylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h6-7,10,13H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLLNQHWRBVLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861135-99-1
Record name (1-cyclohexyl-1H-pyrazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Pathways

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways related to these diseases.

Result of Action

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities, suggesting that they may have significant effects at the molecular and cellular levels.

Biological Activity

(1-cyclohexyl-1H-pyrazol-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C10H16N2OC_{10}H_{16}N_{2}O. The compound features a pyrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

  • Molecular Structure :
    • SMILES : C1CCC(CC1)N2C=C(C=N2)CO
    • InChI : InChI=1S/C10H16N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h6-7,10,13H,1-5,8H2

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in anti-inflammatory and analgesic domains. Its mechanism of action may involve modulation of various signaling pathways associated with inflammation and pain response.

Key Biological Activities

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeRelated CompoundsObserved EffectsReference
Anti-inflammatory1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivativesUp to 85% inhibition of TNF-α at 10 µM
AnalgesicVarious pyrazole derivativesModulation of pain pathways
Antimicrobial1,5-diaryl pyrazolesEffective against E. coli, S. aureus

Detailed Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The following points summarize critical findings:

  • SAR Studies :
    • Variations in substituents on the pyrazole ring significantly affect biological activity. For instance, modifications at the C3 and C4 positions have shown improved potency against tuberculosis in related compounds .
  • Mechanistic Insights :
    • The mechanism by which pyrazole derivatives exert their effects often involves interaction with key enzymes or receptors involved in inflammatory responses or microbial resistance mechanisms .
  • Toxicological Assessments :
    • Preliminary toxicity studies indicate that certain derivatives maintain low cytotoxicity levels in human cell lines while exhibiting potent biological effects .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including (1-cyclohexyl-1H-pyrazol-4-yl)methanol, exhibit significant antimicrobial properties. Studies have shown that similar pyrazole compounds can effectively combat various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa, as well as fungal pathogens like A. flavus and A. fumigatus . The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests good efficacy against these pathogens.

Anticancer Properties

Pyrazole derivatives have been extensively studied for their anticancer potential. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including HCT116 (human colon carcinoma) and MCF-7 (breast cancer) cells . The mechanism of action often involves the inhibition of key cellular pathways, including those regulated by kinases such as Polo-like kinase 1 (Plk1), which is crucial for cell division and proliferation.

Anti-tuberculosis Activity

Recent studies have identified pyrazole derivatives as promising candidates for anti-tuberculosis agents. Specifically, compounds targeting cell wall biosynthesis in Mycobacterium tuberculosis have shown significant activity . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance potency against tuberculosis.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization reactions of hydrazines with appropriate carbonyl compounds. The compound's synthesis can be optimized to improve yield and purity, which are critical for pharmaceutical applications .

Chemical Characteristics

The compound is characterized by its physical form as an oil and has a purity of approximately 95%. Its melting point, boiling point, and other thermodynamic properties are essential for understanding its behavior in biological systems .

Antimicrobial Efficacy Case Study

A study conducted on a series of 1,3-diarylpyrazole derivatives revealed that certain modifications to the pyrazole ring significantly enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in determining the MIC values and overall efficacy against specific pathogens .

Anticancer Activity Case Study

In vitro studies on various pyrazole derivatives showed that compounds with hydrophobic substituents exhibited higher cytotoxicity against cancer cell lines. One notable case involved a derivative with an IC50_{50} value of 0.58 µM against HCT116 cells, indicating potent anticancer properties .

Summary Table of Applications

Application TypeDescriptionExample Findings
AntimicrobialEffective against bacteria and fungiMIC values ranging from 12.5 mg/mL to lower
AnticancerCytotoxic effects on various cancer cell linesIC50_{50} values as low as 0.58 µM
Anti-tuberculosisPotential candidates targeting Mtb cell wall biosynthesisSignificant activity observed in SAR studies

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs and their similarities/differences:

Compound Name Substituents (Pyrazole Ring) Functional Groups Similarity Score* Key Differences
(1-Cyclohexyl-1H-pyrazol-4-yl)methanol 1-Cyclohexyl, 4-CH₂OH Alcohol Reference N/A
(1-Methyl-1H-pyrazol-3-yl)methanol 1-Methyl, 3-CH₂OH Alcohol 0.66 Smaller substituent (methyl vs. cyclohexyl), 3-position alcohol
1-Methyl-1H-pyrazole-4-carboxylic acid 1-Methyl, 4-COOH Carboxylic acid 0.80 Acidic group (COOH) replaces hydroxymethyl
4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole 1-Ethyl, 4-Br, 5-CH₂OCH₂CH₃ Bromine, ethoxymethyl N/A Bromine and ethoxymethyl substituents; no alcohol group
(1-Methyl-1H-pyrazol-4-yl)methanamine 1-Methyl, 4-CH₂NH₂ Amine 0.72 Amine group replaces alcohol

*Similarity scores (0–1 scale) derived from structural alignment algorithms .

Key Findings from Comparative Studies

Conversely, smaller substituents (e.g., methyl in [25222-43-9]) may improve solubility in polar solvents .

Functional Group Reactivity :

  • The hydroxymethyl group (-CH₂OH) enables hydrogen bonding and participation in oxidation or esterification reactions, distinguishing it from carboxylic acid ([25016-11-9]) or amine ([400877-05-6]) analogs .
  • Bromine and ethoxymethyl groups in 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole suggest divergent reactivity (e.g., nucleophilic substitution) compared to alcohol-bearing analogs .

Synthetic Utility :

  • Carboxylic acid derivatives (e.g., 1-Methyl-1H-pyrazole-4-carboxylic acid) are often used as intermediates for amide coupling, whereas hydroxymethyl groups serve as precursors for ether or ester formation .

Research and Commercial Considerations

    Preparation Methods

    Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

    The most prevalent and foundational approach to synthesize substituted pyrazoles, including (1-cyclohexyl-1H-pyrazol-4-yl)methanol, is the cyclocondensation reaction between hydrazine derivatives and 1,3-diketones or β-ketoesters. This method forms the pyrazole ring efficiently under mild conditions.

    • Mechanism : The hydrazine acts as a bidentate nucleophile attacking the carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring.

    • Reaction Conditions : Typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc) with acid catalysts (e.g., HCl) to accelerate dehydration and improve regioselectivity.

    • Advantages : High yields (often above 70%), regioselective formation of pyrazole isomers, and mild reaction temperatures (room temperature to 70 °C).

    • Example : Girish et al. demonstrated a nano-ZnO catalyzed green protocol yielding 1,3,5-substituted pyrazoles with 95% yield via condensation of phenylhydrazine with ethyl acetoacetate, highlighting the efficiency of this approach.

    Introduction of the Cyclohexyl Group

    The cyclohexyl substituent at the N-1 position of the pyrazole ring is typically introduced by:

    • N-Alkylation : Reaction of pyrazole or pyrazole intermediates with cyclohexyl halides or tosylates under basic conditions to selectively alkylate the nitrogen.

    • Precursor Design : Alternatively, cyclohexyl-containing β-diketones or hydrazines can be used as starting materials so that the cyclohexyl group is incorporated during the ring formation.

    • Example Procedure : The synthesis of cis-4-(tosyloxy)cyclohexane-1-carboxylate from methyl cis-4-hydroxycyclohexane-1-carboxylate followed by substitution reactions illustrates the preparation of cyclohexyl intermediates suitable for further coupling.

    Functionalization to Introduce the Hydroxymethyl Group

    The hydroxymethyl (-CH2OH) group at the 4-position of the pyrazole ring can be introduced by:

    • Reduction of Formyl or Ester Precursors : Reduction of pyrazole-4-carboxaldehyde or ester derivatives with mild reducing agents like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) in suitable solvents.

    • Direct Hydroxymethylation : Reaction of pyrazole with formaldehyde under controlled conditions to introduce the hydroxymethyl group.

    • Purification : Flash column chromatography using gradients of methanol/dichloromethane or ethyl acetate/n-hexane is commonly employed to isolate the pure this compound.

    Representative Synthetic Route Summary

    Step Reaction Type Reagents/Conditions Outcome
    1 Cyclocondensation Hydrazine derivative + 1,3-diketone in DMF with HCl catalyst Formation of substituted pyrazole core
    2 N-Alkylation Pyrazole + cyclohexyl tosylate/halide, base (e.g., Cs2CO3), DMF, 70 °C Introduction of cyclohexyl group at N-1
    3 Reduction Pyrazole-4-carboxaldehyde or ester + NaBH(OAc)3 or NaBH4, DCE/DMF or MeOH Conversion to hydroxymethyl group at C-4
    4 Purification Flash column chromatography (e.g., 0-5% MeOH/DCM gradient) Isolation of pure this compound

    Reaction Optimization and Yields

    • Solvent Choice : Aprotic polar solvents such as DMF and dichloromethane are favored for their ability to dissolve reactants and facilitate nucleophilic substitutions.

    • Temperature Control : Moderate heating (around 70 °C) improves reaction rates without decomposing sensitive intermediates.

    • Catalysts and Bases : Use of bases like cesium carbonate (Cs2CO3) promotes efficient N-alkylation; acid catalysts enhance cyclocondensation.

    • Yields : Reported yields for intermediates and final products typically range from 70% to over 90%, depending on the step and purification methods.

    Analytical Data and Characterization

    Summary Table of Key Preparation Methods

    Method Starting Materials Key Reagents Conditions Yield Range Notes
    Cyclocondensation Hydrazine + 1,3-diketone Acid catalyst (HCl), DMF Room temp to 70 °C 70-95% Forms pyrazole core regioselectively
    N-Alkylation Pyrazole + cyclohexyl tosylate Cs2CO3, DMF 70 °C, 7 h 70-90% Introduces cyclohexyl group at N-1
    Reduction Pyrazole-4-carboxaldehyde NaBH(OAc)3 or NaBH4 RT, MeOH/DCM 80-90% Converts aldehyde/ester to hydroxymethyl
    Purification Crude product Flash chromatography Gradient MeOH/DCM or EtOAc/hexane Ensures purity and isolation

    Q & A

    Q. What are the optimal synthetic routes for (1-cyclohexyl-1H-pyrazol-4-yl)methanol, and how can reaction conditions be systematically optimized?

    Methodological Answer: The synthesis typically involves cyclocondensation of hydrazines with diketones or their equivalents. A modified Baker-Venkataram rearrangement (as seen in pyrazole derivatives) can be adapted by refluxing precursors like cyclohexyl-substituted diketones with hydrazine derivatives in ethanol/acetic acid mixtures (yield ~45%) . Optimization strategies include:

    • Solvent selection : Polar aprotic solvents (e.g., xylene) enhance reaction efficiency for analogous pyrazole systems .
    • Catalyst screening : Acidic conditions (e.g., glacial acetic acid) improve cyclization .
    • Temperature control : Reflux at 80–100°C for 6–8 hours balances yield and purity .

    Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

    Methodological Answer:

    • NMR : 1H^1H- and 13C^{13}C-NMR identify cyclohexyl and pyrazole protons (δ 1.2–2.1 ppm for cyclohexyl; δ 7.5–8.5 ppm for pyrazole) .
    • HPLC : Reverse-phase C18 columns with methanol/water gradients (e.g., 60:40 to 90:10 over 20 min) resolve polar impurities .
    • FTIR : Hydroxyl stretching (~3200–3400 cm1^{-1}) and pyrazole ring vibrations (~1500 cm1^{-1}) confirm functional groups .

    Advanced Research Questions

    Q. How can X-ray crystallography challenges (e.g., twinning, weak diffraction) be addressed for structural elucidation of this compound?

    Methodological Answer:

    • Data collection : Use high-flux synchrotron sources to mitigate weak diffraction. For twinned crystals, employ the SHELXD program for structure solution via dual-space algorithms .
    • Refinement : Apply the SHELXL package with restraints for disordered cyclohexyl groups. Hydrogen atoms are modeled using riding coordinates (C–H = 0.95–1.00 Å) .
    • Validation : Check R-factors (target < 0.05) and residual density maps (< 0.3 eÅ3^{-3}) to ensure accuracy .

    Q. How should researchers resolve contradictions in solubility data reported across studies?

    Methodological Answer:

    • Controlled experiments : Measure solubility in standardized solvents (e.g., DMSO, ethanol) under identical temperatures (25°C ± 0.5) and agitation rates .
    • Data reconciliation : Apply multivariate analysis to identify outliers. For example, discrepancies in aqueous solubility may arise from pH variations (use buffered solutions at pH 7.4) .
    • Documentation : Report detailed solvent purity, equilibration time, and centrifugation protocols to enable cross-study comparisons .

    Q. What computational strategies predict the biological activity of this compound derivatives?

    Methodological Answer:

    • QSAR modeling : Train models using PubChem bioassay data (e.g., molecular descriptors like logP, polar surface area) to predict cytotoxicity or enzyme inhibition .
    • Docking studies : Use AutoDock Vina with protein targets (e.g., kinases) to simulate binding interactions. Prioritize derivatives with docking scores < −7.0 kcal/mol .
    • ADMET profiling : Predict pharmacokinetics via SwissADME, focusing on blood-brain barrier permeability (BBB score > 0.3) and CYP450 inhibition .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (1-cyclohexyl-1H-pyrazol-4-yl)methanol
    Reactant of Route 2
    Reactant of Route 2
    (1-cyclohexyl-1H-pyrazol-4-yl)methanol

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.